Product packaging for 2,7-Diiodoxanthone(Cat. No.:)

2,7-Diiodoxanthone

Cat. No.: B13415194
M. Wt: 447.99 g/mol
InChI Key: GATAYWCCGFGSAI-UHFFFAOYSA-N
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Description

2,7-Diiodoxanthone is a high-value chemical reagent with the CAS Number 55103-03-2. Its molecular formula is C13H6I2O2, and it has a molecular weight of 447.99 g/mol . This di-substituted xanthone derivative is characterized by iodine atoms at the 2 and 7 positions of its core structure, making it a versatile intermediate in advanced chemical synthesis and materials science research. A primary research application for halogenated xanthones and fluorones, such as this compound, is their use as photoinitiators . The incorporation of iodine atoms can enhance the compound's properties, making it suitable for developing novel photopolymerizable systems. Researchers value this compound for its potential in creating materials with specific light-absorption characteristics. As a building block, this compound is instrumental in organic synthesis and the development of functional molecules for specialized research applications. This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H6I2O2 B13415194 2,7-Diiodoxanthone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H6I2O2

Molecular Weight

447.99 g/mol

IUPAC Name

2,7-diiodoxanthen-9-one

InChI

InChI=1S/C13H6I2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H

InChI Key

GATAYWCCGFGSAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C3=C(O2)C=CC(=C3)I

Origin of Product

United States

Synthetic Methodologies for 2,7 Diiodoxanthone

Direct Iodination Protocols

Direct iodination of the xanthone (B1684191) ring system offers the most straightforward approach to 2,7-diiodoxanthone. These methods rely on electrophilic aromatic substitution, where the electron-rich positions of the xanthone nucleus are targeted by an iodine electrophile. The regioselectivity of this reaction is dictated by the directing effects of the ether oxygen and the carbonyl group within the xanthone structure, which preferentially activate the 2, 4, 5, and 7 positions.

Classical Iodination Approaches (e.g., Utilizing Iodine, Potassium Iodate (B108269), and Sulfuric Acid Systems)

Classical methods for the iodination of aromatic compounds can be adapted for the synthesis of this compound. A common and effective system involves the use of molecular iodine (I₂) in the presence of an oxidizing agent and a strong acid. A combination of iodine and potassium iodate (KIO₃) in concentrated sulfuric acid (H₂SO₄) generates a potent iodinating species, believed to be the iodine cation (I⁺).

In this system, the reaction proceeds as follows:

Potassium iodate reacts with sulfuric acid and iodine to generate the electrophilic iodinating agent.

The xanthone molecule, activated by the acidic medium, undergoes electrophilic attack at the electron-rich 2 and 7 positions.

Subsequent loss of a proton from each substitution site restores aromaticity, yielding the this compound product.

The reaction conditions, such as temperature and reaction time, are critical parameters that must be carefully controlled to optimize the yield of the desired disubstituted product and minimize the formation of mono-iodinated or other isomeric byproducts.

ReagentsOxidizing AgentAcidKey Features
Iodine (I₂)Potassium Iodate (KIO₃)Sulfuric Acid (H₂SO₄)In situ generation of a strong electrophile (I⁺).

Alternative Reagent Systems for Direct Iodination (e.g., Ammonia and Iodine)

Alternative reagent systems have been developed for the direct iodination of aromatic compounds, which may offer milder conditions or different selectivity profiles. One such system involves the use of iodine in the presence of ammonia. While less common for xanthones, this method has been applied to other aromatic systems. The precise mechanism in this system is not as clearly defined as the strong acid-oxidizer method, but it is thought to involve the formation of a reactive iodine-ammonia complex that facilitates the electrophilic substitution. The applicability and efficiency of this method for the specific synthesis of this compound would require empirical investigation to determine optimal conditions and yields.

Indirect Synthetic Pathways

Indirect synthetic routes to this compound involve the construction of the target molecule from precursors that already contain the requisite iodine atoms or from other substituted xanthones that can be chemically transformed. These multi-step approaches can offer greater control over the final substitution pattern.

Precursor Cyclization Strategies (e.g., from Substituted Phenoxybenzoic Acid Derivatives)

One of the foundational methods for xanthone synthesis is the intramolecular cyclization of a 2-phenoxybenzoic acid derivative. To synthesize this compound via this route, a suitably substituted precursor, namely 2-(4-iodophenoxy)-5-iodobenzoic acid, is required. This precursor can be prepared through an Ullmann condensation reaction between a 4-iodophenol and a 2-bromo-5-iodobenzoic acid (or similar halogenated benzoic acid).

The key steps are:

Ullmann Condensation: A 4-iodophenol is coupled with a 2-halo-5-iodobenzoic acid in the presence of a copper catalyst and a base to form the diaryl ether linkage of 2-(4-iodophenoxy)-5-iodobenzoic acid.

Cyclization: The resulting phenoxybenzoic acid is then subjected to dehydrative cyclization. This is typically achieved by heating in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), which promotes an intramolecular electrophilic acylation onto the adjacent phenyl ring, followed by dehydration to form the xanthone core.

PrecursorKey ReactionCyclization Agent
2-(4-iodophenoxy)-5-iodobenzoic acidUllmann CondensationSulfuric Acid or Polyphosphoric Acid

Transformation from Other Substituted Xanthones (e.g., from 2,7-Dinitroxanthone)

An alternative indirect strategy involves the chemical modification of a pre-existing xanthone scaffold. A well-documented pathway begins with the nitration of xanthone. Treatment of xanthone with fuming nitric acid in sulfuric acid leads to the formation of 2,7-dinitroxanthone. google.com This dinitro derivative serves as a versatile intermediate.

The transformation proceeds via the following sequence:

Nitration: Xanthone is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce nitro groups at the 2 and 7 positions, yielding 2,7-dinitroxanthone.

Reduction: The nitro groups of 2,7-dinitroxanthone are then reduced to amino groups. This reduction can be accomplished using various reagents, such as stannous chloride (SnCl₂) in hydrochloric acid, to produce 2,7-diaminoxanthone. google.com This diamine is the direct precursor for the subsequent diazotization step.

Starting MaterialIntermediate 1Intermediate 2Key Reactions
Xanthone2,7-Dinitroxanthone2,7-DiaminoxanthoneNitration, Reduction

Diazotization and Sandmeyer Reactions of Aminoxanthone Precursors

The conversion of the 2,7-diaminoxanthone intermediate to this compound is accomplished through a Sandmeyer-type reaction. This classical transformation in aromatic chemistry allows for the replacement of an amino group with a variety of substituents, including iodine.

The process involves two main steps:

Diazotization: The 2,7-diaminoxanthone is treated with a solution of sodium nitrite (NaNO₂) in a strong acid (e.g., hydrochloric or sulfuric acid) at low temperatures (typically 0–5 °C). This converts both amino groups into diazonium salt functionalities (-N₂⁺).

Iodination: The resulting bis(diazonium) salt solution is then treated with a source of iodide ions, typically an aqueous solution of potassium iodide (KI). organic-chemistry.orgechemi.com The diazonium groups are excellent leaving groups (releasing N₂ gas), and they are displaced by the iodide nucleophile to form the stable carbon-iodine bonds at the 2 and 7 positions, yielding the final this compound product. Notably, the iodination step of the Sandmeyer reaction often does not require a copper catalyst, unlike the corresponding chlorination or bromination reactions. organic-chemistry.org

PrecursorReagents for DiazotizationReagent for Iodination
2,7-DiaminoxanthoneSodium Nitrite (NaNO₂), Acid (e.g., HCl)Potassium Iodide (KI)

Regioselective Synthesis and Isolation Considerations

The regioselectivity of electrophilic substitution on the xanthone scaffold is governed by the electronic effects of the existing substituents. The interplay between the electron-withdrawing nature of the carbonyl group and the electron-donating properties of the ether oxygen and any activating groups dictates the positions of incoming electrophiles.

Control of Substitution Pattern in Xanthone Iodination

Direct iodination of the parent xanthone molecule typically leads to a mixture of products due to the complex interplay of directing effects. The ether oxygen activates the aromatic rings towards electrophilic substitution, primarily at the ortho and para positions. However, the carbonyl group is a deactivating meta-director. unizin.orgpharmaguideline.com This can lead to substitution at various positions, making the isolation of a single isomer like this compound challenging.

A more controlled approach to achieving the 2,7-disubstitution pattern involves a multi-step synthesis starting from a precursor that already contains directing groups at the 2 and 7 positions. One such strategy involves the synthesis of 2,7-diaminoxanthone. This intermediate can be prepared through the nitration of xanthone to yield 2,7-dinitroxanthone, followed by reduction of the nitro groups.

The 2,7-diaminoxanthone can then be subjected to a double Sandmeyer reaction. This reaction sequence involves the diazotization of both amino groups using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a bis(diazonium) salt. Subsequent treatment with an iodide salt, such as potassium iodide, leads to the replacement of the diazonium groups with iodine, yielding the target this compound. While the Sandmeyer reaction is a well-established method for the conversion of aromatic amines to aryl halides, controlling the reaction to achieve a high yield of the diiodo- product without side reactions can be a significant consideration. masterorganicchemistry.com

Table 1: Key Intermediates and Reagents for the Synthesis of this compound

Precursor/IntermediateReagent(s)Product
XanthoneNitrating agent (e.g., HNO₃/H₂SO₄)2,7-Dinitroxanthone
2,7-DinitroxanthoneReducing agent (e.g., SnCl₂/HCl)2,7-Diaminoxanthone
2,7-Diaminoxanthone1. NaNO₂/HCl2. KIThis compound

Synthesis of Related Diiodoxanthone Isomers (e.g., 3,6-Dihydroxy-4,5-diiodoxanthone)

The synthesis of other diiodoxanthone isomers, such as 3,6-dihydroxy-4,5-diiodoxanthone, requires a different regioselective strategy. The starting material for this synthesis is typically 3,6-dihydroxyxanthone. This precursor can be synthesized through a two-step process involving the reaction of 4-hydroxysalicylic acid with resorcinol in the presence of Eaton's reagent to form an intermediate benzophenone, which is then cyclized via thermolysis in water to yield 3,6-dihydroxyxanthone. researchgate.net

The subsequent iodination of 3,6-dihydroxyxanthone to introduce iodine atoms at the 4 and 5 positions is a challenging step. The hydroxyl groups at positions 3 and 6 are strongly activating and ortho-, para-directing. mdpi.comlibretexts.org This means that electrophilic substitution is favored at the positions ortho and para to these hydroxyl groups. In the case of 3,6-dihydroxyxanthone, the positions ortho to the hydroxyl groups are 2, 4, 5, and 7.

To achieve selective iodination at the 4 and 5 positions, the directing effects of the hydroxyl groups must be carefully considered. The formation of the vicinal diiodo- arrangement (iodine atoms on adjacent carbons) can be influenced by the reaction conditions and the choice of iodinating agent. The electronic properties of the polyhydroxylated xanthone can lead to specific electron density distributions, potentially favoring substitution at the desired positions. mdpi.com However, the strong activation by the hydroxyl groups can also lead to over-iodination or the formation of a mixture of isomers, necessitating careful purification to isolate the desired 3,6-dihydroxy-4,5-diiodoxanthone.

Table 2: Synthetic Route to 3,6-Dihydroxy-4,5-diiodoxanthone

Starting MaterialReagent(s)Intermediate/Product
4-Hydroxysalicylic Acid and ResorcinolEaton's Reagent, then H₂O/heat3,6-Dihydroxyxanthone
3,6-DihydroxyxanthoneIodinating agent (e.g., I₂/oxidant)3,6-Dihydroxy-4,5-diiodoxanthone

Advanced Chemical Transformations and Reactivity of 2,7 Diiodoxanthone

Nucleophilic and Electrophilic Substitution Reactions

Investigation of Nucleophilic Aromatic Substitution of Iodine

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aryl halides. organicchemistrytutor.com The reaction mechanism typically involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group, such as a halide. allen.in For an SNAr reaction to proceed efficiently, two primary conditions must be met: the presence of a good leaving group on the aromatic ring and a reduction in the ring's electron density, usually achieved by incorporating potent electron-withdrawing groups (EWGs). libretexts.org The reactivity of halogens as leaving groups in these reactions typically follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1/SN2 reactions, because the cleavage of the carbon-halogen bond is not the rate-determining step. allen.in

The xanthone (B1684191) structure possesses an electron-withdrawing carbonyl group, which deactivates the aromatic rings towards electrophilic attack but renders them more susceptible to nucleophilic attack. allen.inlibretexts.org However, the efficacy of this activation is highly dependent on the position of the EWG relative to the leaving group. Resonance stabilization of the negatively charged intermediate (a Meisenheimer complex) is most effective when the EWG is positioned ortho or para to the site of nucleophilic attack. allen.inoup.com

In the case of 2,7-diiodoxanthone, the iodine atoms are located in positions that are meta to the carbonyl group's deactivating influence on the opposite ring. This positional relationship means the carbonyl group provides only minimal resonance stabilization to the Meisenheimer complex that would form upon nucleophilic attack at C-2 or C-7. Consequently, direct SNAr reactions on this compound are generally less favorable and not a commonly employed synthetic strategy compared to the highly efficient transition metal-catalyzed cross-coupling reactions.

Reactivity of Unsubstituted Xanthone Positions to Electrophilic Attack

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.comkhanacademy.org The xanthone nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the carbonyl group. Despite this deactivation, electrophilic substitution on the parent xanthone molecule can be forced under specific conditions. The synthesis of this compound itself is a prime example of an EAS reaction, where xanthone is treated with iodine and an oxidizing agent (like potassium iodate) in concentrated sulfuric acid. dss.go.th This specific reaction demonstrates that the 2 and 7 positions are the most susceptible sites to electrophilic attack on the unsubstituted xanthone core.

Once the iodine atoms are installed at the 2 and 7 positions, the reactivity of the remaining unsubstituted positions (1, 3, 4, 5, 6, and 8) towards further electrophilic attack is significantly diminished. This is due to the combined electron-withdrawing and deactivating effects of both the central carbonyl group and the two halogen atoms. Introducing additional electrophiles onto the this compound skeleton would require harsh reaction conditions, and such transformations are not commonly reported, as functionalization is more readily and selectively achieved via cross-coupling reactions at the C-I bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bonds in this compound are highly amenable to a variety of transition metal-catalyzed cross-coupling reactions. These methods represent the most powerful and versatile strategy for the functionalization of this scaffold, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.org

Exploration of Palladium-Catalyzed Coupling Methodologies (e.g., for Carbon-Carbon Bond Formation)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. libretexts.orgsigmaaldrich.com The high reactivity of aryl iodides makes this compound an excellent substrate for these transformations. nrochemistry.com

Suzuki-Miyaura Coupling: This reaction creates C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. tcichemicals.comlibretexts.org It is widely used for synthesizing biaryl compounds and conjugated systems under mild conditions with high functional group tolerance. tcichemicals.comnih.gov this compound can be coupled with various aryl or vinyl boronic acids to produce 2,7-diaryl- or 2,7-divinylxanthones, respectively.

Sonogashira Coupling: The Sonogashira reaction is a copper-palladium co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide to form C(sp)-C(sp²) bonds. nrochemistry.comgold-chemistry.org This method allows for the introduction of acetylenic moieties onto the xanthone core. gold-chemistry.orguni-giessen.de The resulting 2,7-dialkynylxanthones are valuable precursors for more complex conjugated materials. The reaction is typically carried out at room temperature and tolerates a wide array of functional groups. nrochemistry.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. libretexts.orgwikipedia.org It has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org Using this compound, primary or secondary amines can be coupled to form 2,7-diaminoxanthone derivatives, which are important in various applications, including the development of novel dyes and pharmaceutical agents. wikipedia.orglibretexts.org

Reaction Type Coupling Partner Catalyst System Conditions Product Type Reference
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)Solvent (e.g., Toluene/H₂O), Heat2,7-Diarylxanthone tcichemicals.com, nih.gov
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)Solvent (e.g., THF), Room Temp.2,7-Dialkynylxanthone nrochemistry.com, gold-chemistry.org
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOt-Bu)Solvent (e.g., Toluene), Heat2,7-Diaminoxanthone wikipedia.org, libretexts.org

Application in Other Metal-Mediated Transformations

Beyond palladium, other transition metals, particularly copper, are used to mediate important transformations of aryl halides.

Ullmann Condensation/Coupling: The Ullmann reaction, one of the earliest developed cross-coupling methods, traditionally uses copper to couple two aryl halides or to form C-O and C-N bonds via condensation with alcohols or amines. wikipedia.orgwikidoc.org While often requiring harsh conditions (high temperatures), modern modifications with ligands have improved its scope and mildness. wikipedia.orgmagtech.com.cn this compound can serve as a substrate in Ullmann-type reactions to form diaryl ethers or other heteroatom-linked structures, providing an alternative to palladium-catalyzed methods. researchgate.netmdpi.com

Reduction and Functional Group Interconversion

Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of organic synthesis. solubilityofthings.comub.eduimperial.ac.uk For this compound, the primary sites for such transformations are the carbonyl group and the carbon-iodine bonds. While the C-I bonds are typically modified via cross-coupling, the carbonyl group can be readily reduced.

The reduction of the carbonyl group in the xanthone core can lead to two different products—xanthydrols (secondary alcohols) or xanthenes (methylene bridge)—depending on the reducing agent employed. Research has shown that the choice of reagent is critical for preserving the C-I bonds. The reduction of this compound with aluminum isopropoxide proceeds without the loss of the halogen atoms, yielding the corresponding isopropyl ether of the xanthydrol. core.ac.uk In contrast, reduction with stronger or different types of reducing agents, such as sodium and alcohol, results in the complete reduction of the carbonyl to a methylene (B1212753) group, affording the xanthene product. core.ac.uk

Starting Material Reagent(s) Product Key Outcome Reference
This compoundAluminum isopropoxide2,7-Diiodo-9-isopropoxyxanthydrolReduction of C=O to C-OH (as ether); C-I bonds retained core.ac.uk
This compoundSodium and alcohol2,7-DiiodoxantheneReduction of C=O to CH₂; C-I bonds retained core.ac.uk

Selective Reduction of Carbon-Iodine Bonds

The carbon-iodine (C-I) bonds in this compound are susceptible to selective reduction, a process that can be achieved with high chemoselectivity, leaving the xanthone core and other functional groups intact. This deiodination is a valuable synthetic tool for accessing the parent xanthone scaffold or monosubstituted iodoxanthones.

Catalytic transfer hydrogenation represents an effective method for the reductive dehalogenation of aryl halides. iitm.ac.inresearchgate.netresearchgate.netnih.gov This technique typically employs a palladium catalyst, such as palladium on carbon (Pd/C) or palladium salts, in the presence of a hydrogen donor like ammonium (B1175870) formate (B1220265) or isopropanol. iitm.ac.inresearchgate.net For this compound, such conditions can be optimized to selectively cleave the C-I bonds, yielding xanthone. The general reaction is as follows:

Reaction Scheme: Catalytic Transfer Hydrogenation of this compound

This compound + Hydrogen Donor (e.g., HCOOHNH₄) --(Pd/C)--> Xanthone

The chemoselectivity of this reduction is a key advantage, as it allows for the removal of the iodine atoms without affecting the carbonyl group of the xanthone ring system. Alternative methods for the reduction of aryl iodides include the use of samarium(II) iodide (SmI₂), which is a powerful single-electron transfer reagent known for its high chemoselectivity in reducing a variety of functional groups, including aryl halides. researchgate.net Additionally, indium metal in water under sonication has been shown to chemoselectively reduce α-halocarbonyl compounds and benzyl (B1604629) iodides, suggesting its potential applicability for the deiodination of this compound. rsc.org

Reduction Method Reagents and Conditions Primary Product Key Features
Catalytic Transfer HydrogenationPd/C, Ammonium Formate, RefluxXanthoneHigh chemoselectivity, mild conditions. iitm.ac.inresearchgate.net
Samarium(II) Iodide ReductionSmI₂, THF, Proton DonorXanthoneHigh chemoselectivity via single electron transfer. researchgate.net
Indium-Mediated ReductionIn, H₂O, SonicationXanthoneChemoselective for certain halides. rsc.org

Reductive Transformations of the Xanthone Core (e.g., to Xanthydrol Derivatives)

The xanthone core itself can undergo reductive transformations, most notably the reduction of the carbonyl group to a secondary alcohol, yielding a xanthydrol derivative, or further reduction to a xanthene. The choice of reducing agent and reaction conditions dictates the extent of the reduction.

A specific example involves the reduction of a dihydroxy diiodo xanthone derivative using a borane-tetrahydrofuran (B86392) complex (BH₃·THF). google.comgoogle.com This reagent is known for its ability to reduce carbonyl groups. In a similar fashion, this compound can be reduced to 2,7-diiodo-9H-xanthen-9-ol (a xanthydrol) and potentially further to 2,7-diiodoxanthene.

Reaction Scheme: Reduction of this compound to 2,7-Diiodo-9H-xanthen-9-ol

This compound + BH₃·THF --(THF)--> 2,7-Diiodo-9H-xanthen-9-ol

Further reduction to the corresponding 2,7-diiodoxanthene can be achieved under more forcing conditions or with different reducing agents. For instance, the reduction of 3,6-dimethoxyxanthone to 3,6-dimethoxyxanthane has been demonstrated using BH₃·THF, indicating the feasibility of completely removing the carbonyl oxygen. google.com

Transformation Reagent Product Reference
Carbonyl ReductionBorane-tetrahydrofuran complex (BH₃·THF)2,7-Diiodo-9H-xanthen-9-ol google.comgoogle.com
Complete Core ReductionBorane-tetrahydrofuran complex (BH₃·THF)2,7-Diiodoxanthene google.com

Derivatization and Scaffold Expansion

The iodine atoms in this compound serve as excellent leaving groups for a variety of cross-coupling reactions and nucleophilic substitutions, enabling significant derivatization and expansion of the xanthone scaffold.

Synthesis of Bixanthonyl Derivatives

Bixanthonyl derivatives, which consist of two xanthone units linked together, can be synthesized from this compound through homo-coupling reactions. The Ullmann coupling is a classic method for the formation of biaryl compounds from aryl halides using copper metal at elevated temperatures. byjus.comorganic-chemistry.org

Reaction Scheme: Ullmann Homo-coupling of this compound

2 x this compound + Cu --(Heat)--> 2,2'-Bixanthone-7,7'-diyl or similar isomers

A more modern and versatile approach is the Suzuki-Miyaura coupling reaction. numberanalytics.combyjus.comlibretexts.org While typically used for cross-coupling of different aryl partners, it can also be adapted for homo-coupling. This would involve the conversion of this compound to a boronic acid or ester derivative, followed by a palladium-catalyzed coupling with another molecule of this compound. Alternatively, direct homo-coupling of aryl halides can sometimes be achieved under specific Suzuki-Miyaura conditions, which can lead to the formation of homodimers as side products in cross-coupling reactions. mdpi.com

Coupling Reaction Catalyst/Reagent Product Type Key Features
Ullmann CouplingCopper (Cu)Symmetric BixanthonylsClassic method, often requires harsh conditions. byjus.comorganic-chemistry.org
Suzuki-Miyaura CouplingPalladium (Pd) catalyst, BaseSymmetric BixanthonylsMilder conditions, high functional group tolerance. numberanalytics.commdpi.com

Preparation of Cyanoxanthone Compounds

The iodo groups of this compound can be displaced by cyanide nucleophiles to yield cyanoxanthone compounds. This transformation is typically achieved through a nucleophilic aromatic substitution reaction. A relevant example is the reaction of a diiodo-fluorone derivative with potassium cyanide (KCN) in a polar aprotic solvent like dimethylformamide (DMF). google.comgoogle.com This suggests that this compound can be converted to 2,7-dicyanoxanthone under similar conditions.

Reaction Scheme: Cyanation of this compound

This compound + KCN --(DMF)--> 2,7-Dicyanoxanthone

The introduction of cyano groups opens up further synthetic possibilities, as the nitrile functionality can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions.

Reaction Reagents Product Potential Subsequent Transformations
CyanationPotassium Cyanide (KCN), Dimethylformamide (DMF)2,7-DicyanoxanthoneHydrolysis to dicarboxylic acid, reduction to diamine.

Formation of Fluorone and Pyronin Y Analogues

The xanthone skeleton of this compound is a key precursor for the synthesis of fluorone and pyronin Y dyes, which are structurally related xanthene-based fluorophores. These transformations often involve the reaction of the xanthone carbonyl group with organometallic reagents, followed by cyclization and other modifications.

For instance, rhodamine dyes, which are derivatives of pyronin Y, can be synthesized from xanthones by reaction with Grignard reagents followed by an acidic workup. nih.gov Applying this to this compound, reaction with an appropriate aryl or alkyl Grignard reagent would lead to a tertiary alcohol intermediate, which upon acid-catalyzed dehydration and cyclization would form the pyronin Y scaffold, still bearing the two iodine atoms.

Reaction Scheme: Synthesis of a Pyronin Y Analogue

This compound + R-MgBr --(1. THF, 2. H⁺)--> 2,7-Diiodo-Pyronin Y Analogue

Similarly, the synthesis of fluorone analogues can be achieved. Patents describe the synthesis of various fluorone derivatives starting from substituted xanthones. google.comgoogle.com These methods can be adapted to this compound to produce novel iodinated fluorone compounds. The synthesis of Texas Red analogues, a class of rhodamine dyes, also proceeds through xanthone precursors, highlighting the versatility of the xanthone core in constructing complex fluorophores. acs.orgnih.gov

Target Analogue General Synthetic Approach Key Intermediates Reference
Pyronin Y AnaloguesReaction with Grignard reagents, followed by acid-catalyzed cyclization.Tertiary alcohol from xanthone. nih.gov
Fluorone AnaloguesMulti-step synthesis often involving modification of hydroxylated xanthones.Substituted xanthone precursors. google.comgoogle.com
Rhodamine DyesSimilar to Pyronin Y synthesis, often starting from amino-substituted xanthones.Xanthone triflates for Suzuki coupling. researchgate.net

Photochemistry and Photophysical Behavior of 2,7 Diiodoxanthone

Electronic Absorption and Excited State Dynamics

The introduction of iodine atoms at the 2 and 7 positions of the xanthone (B1684191) molecule significantly alters its electronic properties, leading to distinct absorption and emission characteristics.

Mechanisms of Light Absorption and Energy Dissipation

The process of light absorption in any molecule is governed by the first law of photochemistry, the Grotthuss-Draper law, which states that light must be absorbed for a photochemical reaction to occur. msu.edu For 2,7-diiodoxanthone, absorption of ultraviolet (UV) or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, creating an electronically excited state. The energy required for this transition dictates the absorption spectrum of the molecule.

Once in an excited state, the molecule must dissipate the excess energy. This can occur through several pathways:

Radiative decay: The molecule can return to the ground state by emitting a photon, a process known as fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). msu.edu

Non-radiative decay: The excited state can decay back to the ground state without emitting light, releasing energy as heat to the surroundings. This is often referred to as internal conversion or intersystem crossing. scispace.com

Photochemical reaction: The excited molecule can undergo a chemical transformation, leading to the formation of new products. msu.edu

The efficiency of a particular photochemical process is quantified by its quantum yield (Φ), which is the number of moles of a specific product formed or reactant consumed per mole of photons absorbed. msu.edu

Influence of Iodine Substituents on Photophysical Properties

The presence of heavy iodine atoms in this compound has a significant impact on its photophysical properties, primarily due to the "heavy-atom effect." This effect enhances spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion. Increased spin-orbit coupling facilitates intersystem crossing (ISC), the transition between electronic states of different spin multiplicity (e.g., from a singlet excited state, S₁, to a triplet excited state, T₁).

This enhanced ISC in this compound leads to:

Shorter fluorescence lifetimes: As the rate of intersystem crossing to the triplet state increases, the population of the singlet excited state is depleted more rapidly, resulting in a shorter fluorescence lifetime.

Increased phosphorescence: The efficient population of the triplet state can lead to stronger phosphorescence, provided that other non-radiative decay pathways from the triplet state are not dominant.

Higher triplet quantum yields: The efficiency of forming the triplet state is significantly increased. Studies on similar aromatic systems show that the presence of heavy atoms can lead to triplet yields of approximately 98%. scispace.com

The table below summarizes the expected influence of iodine substitution on the photophysical properties of the xanthone core.

Photophysical PropertyXanthone (unsubstituted)This compound (Expected)Rationale
Fluorescence Lifetime LongerShorterIncreased intersystem crossing rate depletes the S₁ state faster.
Fluorescence Quantum Yield HigherLowerIntersystem crossing outcompetes fluorescence.
Intersystem Crossing (ISC) Rate SlowerFasterHeavy-atom effect enhances spin-orbit coupling. scispace.com
Triplet Quantum Yield LowerHigherEfficient population of the T₁ state via ISC. scispace.com

Photochemical Reaction Mechanisms

Upon absorption of light, this compound can undergo a variety of photochemical reactions, driven by the reactivity of its excited states. These reactions can be broadly categorized into homolytic cleavage processes and bimolecular reactions involving electron or energy transfer.

Homolytic Cleavage Processes

Homolytic cleavage, or homolysis, is a type of bond fission where the two electrons of a covalent bond are distributed equally between the two resulting fragments, leading to the formation of free radicals. allen.inbyjus.comunacademy.com This process typically requires a significant amount of energy, which can be supplied by the absorption of UV light. allen.in

In the case of this compound, the carbon-iodine (C-I) bond is susceptible to homolytic cleavage upon photoexcitation. The bond dissociation energy of the C-I bond is relatively low compared to other carbon-halogen bonds, making this a favorable photochemical pathway.

Reaction: Xan-I + hν → Xan• + I•

Here, Xan-I represents this compound, and Xan• and I• are the resulting xanthone-2,7-diyl radical and iodine radical, respectively. The formation of these highly reactive radical species can initiate a cascade of secondary reactions. The energy required for homolytic cleavage is known as the bond dissociation energy (BDE). allen.inwikipedia.org

Electron Transfer and Hydrogen Abstraction Pathways (Type I Photoreactions)

Type I photoreactions involve the direct interaction of the excited photosensitizer with a substrate molecule, typically through electron transfer or hydrogen abstraction. researchgate.net

Electron Transfer: An excited this compound molecule can act as either an electron donor or an acceptor, depending on the nature of the other reactant. uni-siegen.dewebassign.net

Photooxidation: *Xan-I₂ + Substrate → Xan-I₂•⁻ + Substrate•⁺

Hydrogen Abstraction: The excited triplet state of xanthone and its derivatives is known to be highly efficient at abstracting hydrogen atoms from suitable donor molecules (e.g., alcohols, alkanes).

³Xan-I₂* + R-H → Xan(H)•-I₂ + R• This process generates a ketyl radical (Xan(H)•-I₂) and a radical from the hydrogen donor.

Energy Transfer Processes and Sensitized Reactions (Type II Photoreactions)

Type II photoreactions involve the transfer of energy from the excited photosensitizer to another molecule, which then undergoes a chemical reaction. researchgate.net This process is also known as photosensitization. numberanalytics.com

In this mechanism, the photoexcited this compound (the sensitizer) transfers its excitation energy to a substrate molecule (the acceptor). For this to be efficient, the excited state energy of the sensitizer (B1316253) must be greater than that of the acceptor. okstate.edu

Process: ¹Xan-I₂ + hν → ¹Xan-I₂* ¹Xan-I₂* → ³Xan-I₂* (via Intersystem Crossing) ³Xan-I₂* + Acceptor(S₀) → Xan-I₂(S₀) + Acceptor(T₁)*

Due to the heavy-atom effect, this compound is expected to be an excellent triplet sensitizer, efficiently populating its triplet state and then transferring that energy to other molecules. A common example of a Type II process is the sensitization of molecular oxygen to form singlet oxygen (¹O₂), a highly reactive species that can participate in various oxidation reactions.

³Xan-I₂* + ³O₂ → Xan-I₂(S₀) + ¹O₂*

Photoreactivity and Quantum Efficiency of this compound

The photoreactivity of a molecule dictates its behavior upon absorption of light, encompassing all the chemical and physical processes it undergoes from an electronically excited state. A crucial metric for quantifying the efficiency of a specific photochemical process is the quantum yield (Φ), defined as the number of moles of a reactant consumed or product formed per mole of photons absorbed. This section delves into the specifics of determining these quantum yields for photochemical transformations and examines the photochemical stability and degradation pathways of this compound.

Determination of Quantum Yields for Photochemical Transformations

The determination of quantum yields for the photochemical transformations of this compound is a critical aspect of understanding its photochemistry. The quantum yield (Φ) provides a quantitative measure of the efficiency of a photochemical reaction. acs.org It is expressed as the ratio of the number of molecules undergoing a specific transformation to the number of photons absorbed by the system. acs.org

The process of determining quantum yields typically involves the use of chemical actinometry to measure the photon flux of the light source. A chemical actinometer is a chemical system with a known and reliable quantum yield. By exposing both the sample of interest and the actinometer to the same light source under identical conditions, the number of photons absorbed by the sample can be accurately determined.

For this compound, the primary photochemical transformation of interest would be the homolytic cleavage of the carbon-iodine bond upon irradiation, leading to the formation of radical species. The quantum yield for this process would be a key parameter in assessing its potential applications in areas such as photodynamic therapy or photocatalysis.

The table below outlines the general principles and methodologies that would be employed to determine the quantum yield of photochemical transformations for this compound.

ParameterDescriptionMethodology
Light Source A monochromatic light source with a wavelength that is strongly absorbed by this compound.Mercury arc lamps with appropriate filters or lasers.
Actinometry Measurement of the photon flux.Use of a chemical actinometer (e.g., potassium ferrioxalate) or a calibrated photodiode.
Reactant Monitoring Quantification of the decrease in the concentration of this compound over time.Spectrophotometric or chromatographic (e.g., HPLC) analysis.
Product Identification Characterization of the photoproducts to understand the reaction pathway.Mass spectrometry, NMR spectroscopy, and other spectroscopic techniques.
Quantum Yield Calculation Ratio of moles of this compound transformed to moles of photons absorbed.Φ = (moles of reactant consumed) / (moles of photons absorbed)

Further experimental studies are required to precisely determine the quantum yields for the various photochemical transformations of this compound in different solvent environments and under various irradiation conditions.

Photochemical Stability and Degradation Pathways in Various Media

The photochemical stability of a compound refers to its ability to resist degradation upon exposure to light. wikipedia.org Understanding the photochemical stability and degradation pathways of this compound is crucial for its practical applications, as photodegradation can lead to a loss of efficacy and the formation of potentially toxic byproducts. wikipedia.org The stability of a molecule like this compound in various media is influenced by factors such as the solvent, the presence of oxygen, and the pH of the medium. rsc.orgbeilstein-journals.org

In Protic/Reductive Media (e.g., alcohols):

In the presence of a hydrogen-donating solvent, such as isopropanol, the xanthone-based radical can abstract a hydrogen atom from the solvent to form xanthone or a mono-iodinated xanthone. The iodine radical can combine with another iodine radical to form molecular iodine (I₂) or react with other species in the medium.

In Aprotic Media:

In aprotic solvents, the degradation pathway might be more complex. The initially formed radicals could react with each other, leading to the formation of dimers or other polymeric materials. In the presence of oxygen, photooxidation can occur, leading to the formation of hydroxylated or other oxygenated derivatives of xanthone.

Influence of pH:

The pH of the medium can also play a significant role in the degradation pathway. rsc.org For instance, in aqueous solutions, the pH can affect the electronic state of the molecule and the nature of the reactive species involved in the degradation process.

The following table summarizes the expected degradation pathways of this compound in different media based on general principles of photochemistry of halogenated aromatic compounds.

MediumExpected Primary PhotoproductsPotential Secondary Reactions
Protic Solvents (e.g., Methanol, Ethanol) Xanthone, Mono-iodoxanthone, IodineHydrogen abstraction from the solvent, radical-radical coupling.
Aprotic Solvents (e.g., Acetonitrile, Hexane) Dimeric products, Polymeric materialsRadical recombination, reaction with trace impurities.
Aqueous Solutions (in the presence of oxygen) Hydroxylated xanthones, Oxidized byproductsPhotooxidation, formation of reactive oxygen species (ROS).

It is important to note that while these pathways are predicted based on the known photochemistry of similar compounds, detailed experimental studies, including product analysis using techniques like mass spectrometry and NMR, are necessary to fully elucidate the specific degradation pathways of this compound in various media. Such studies would provide a comprehensive understanding of its photochemical stability and help in designing strategies to either mitigate or exploit its photoreactivity for specific applications.

2,7 Diiodoxanthone As a Building Block for Complex Molecular Architectures

Applications in Functional Materials Chemistry

The unique electronic and structural characteristics of the 2,7-diiodoxanthone scaffold make it an attractive component for the creation of novel functional materials. The electron-rich xanthone (B1684191) core, combined with the heavy iodine atoms, imparts specific photophysical properties that can be harnessed in various applications.

Integration into Polymeric Systems (e.g., as Catalysts or Light Stabilizers)

The incorporation of specific functional molecules into polymeric backbones is a widely used strategy to develop materials with enhanced properties, such as catalytic activity or improved stability against degradation. wikipedia.orgxmu.edu.cnmdpi.com

While direct research on this compound as a catalyst within a polymeric system is limited, the fundamental structure suggests potential. Coordination polymers, for instance, can exhibit significant catalytic activity, which can be modulated by the nature of the organic ligands. xmu.edu.cnmdpi.com The xanthone structure could be functionalized to act as a ligand, and its integration into a polymer could create multivalent catalytic systems. mdpi.com

More established is the potential application of iodinated xanthones in photopolymerization. Photoinitiators are molecules that generate reactive species upon exposure to light, initiating polymerization. wikipedia.orgtuwien.ac.at Halogenated xanthenes, including brominated and iodinated derivatives, have been identified as useful photoinitiators. nih.govlabinsights.nl The heavy atom effect introduced by iodine can enhance the efficiency of intersystem crossing to the triplet state, a key step in the mechanism of many photoinitiators. This property makes this compound a candidate for initiating radical polymerization in coatings, adhesives, and 3D printing resins. mdpi.comrsc.org

Furthermore, light stabilizers are additives that protect polymers from degradation caused by UV radiation. labinsights.nlbasf.comlinchemical.com This degradation can lead to discoloration and loss of mechanical integrity. labinsights.nl UV absorbers and hindered amine light stabilizers (HALS) are common types. wikipedia.orglinchemical.com Although not a traditional light stabilizer, the strong UV absorption profile of the xanthone core could theoretically offer a degree of light screening to a polymer matrix into which it is incorporated.

Design and Synthesis of Advanced Organic Materials

The term "advanced organic materials" encompasses a broad range of molecules designed for specific functions in electronics, optics, and materials science. greenawaylab.comu-tokyo.ac.jpwiley.com The synthesis of these materials often relies on versatile building blocks that allow for the construction of complex, conjugated systems. u-tokyo.ac.jparxiv.orgnih.gov this compound, with its two reactive iodine sites, is an ideal precursor for creating extended π-conjugated systems through reactions like Suzuki or Sonogashira coupling.

These coupling reactions can be used to attach various aryl or ethynyl (B1212043) groups to the xanthone core, systematically modifying its electronic and photophysical properties. This strategy is central to the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The resulting extended conjugation can tune the material's absorption and emission wavelengths, as well as its charge transport capabilities.

Table 1: Potential Cross-Coupling Reactions with this compound for Materials Synthesis

Reaction Name Reagent Partner Catalyst (Typical) Resulting Linkage Potential Application
Suzuki Coupling Arylboronic acid/ester Pd(PPh₃)₄ C-C (Aryl-Aryl) Organic Electronics, Sensors
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂, CuI C-C (Alkynyl-Aryl) Conjugated Polymers, NLO Materials
Heck Coupling Alkene Pd(OAc)₂ C-C (Alkenyl-Aryl) Dyes, Molecular Wires
Buchwald-Hartwig Amine Pd₂(dba)₃ C-N (Aryl-Amine) Hole-Transport Materials
Stille Coupling Organostannane Pd(PPh₃)₄ C-C (Aryl-Aryl) Conjugated Oligomers

This table illustrates common cross-coupling reactions that can be applied to this compound to synthesize advanced organic materials. The specific conditions and outcomes would depend on the substrate and desired product.

Role in Precursor Synthesis for Research in Bioactive Molecules

The xanthone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. eurekaselect.comresearchgate.netmdpi.com This makes xanthone derivatives a rich source of lead compounds in drug discovery programs. nih.govup.pt

Scaffold Manipulation for Medicinal Chemistry Research Programs

The core structure of a bioactive molecule is often referred to as its scaffold, and medicinal chemists frequently manipulate these scaffolds to improve properties like potency, selectivity, and pharmacokinetics. researchgate.netmdpi.com The this compound molecule provides a robust scaffold that can be systematically and divergently modified. The carbon-iodine bonds are amenable to a wide array of synthetic transformations, allowing for the introduction of diverse functional groups at the C2 and C7 positions.

For example, research into xanthone derivatives as anticancer agents has shown that the nature and position of substituents are critical for activity. mdpi.commdpi.com Studies have explored the effects of adding aminated, prenylated, or halogenated groups to the xanthone core to enhance cytotoxicity against various cancer cell lines. up.ptmdpi.com A study on halogenated xanthones revealed that 2,7-dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one exhibited potent antifungal activity, suggesting that the 2,7-dihalogen pattern can be crucial for certain biological effects. mdpi.com The 2,7-diiodo analogue provides a platform to further explore this structural motif, potentially leading to compounds with improved activity or different selectivity profiles.

Table 2: Examples of Bioactive Xanthone Scaffolds and Potential for Iodinated Analogues

Bioactive Xanthone Type Key Structural Feature Reported Biological Activity Potential Role of 2,7-Diiodo Scaffold
Mangostins (e.g., α-mangostin) Prenylated hydroxyl groups Anticancer, Antimicrobial, Anti-inflammatory up.ptresearchgate.net Introduce iodine as a bioisostere or for radiolabeling studies. nih.govnih.gov
DMXAA (Vadimezan) Carboxylic acid and methyl groups on an amino-substituted scaffold Antitumor (vascular disrupting agent) researchgate.net Use iodine as a synthetic handle to attach diverse side chains.
Thiophanic Acid Chlorinated and methylated scaffold Antifungal mdpi.com Synthesize diiodo-analogue to probe the effect of halogen size on activity.
Norswertianin Hydroxylated scaffold Cytotoxic against CNS cancers mdpi.com Use as a starting point for building more complex structures via coupling.

This table provides examples of known bioactive xanthone classes and illustrates how the this compound scaffold could be used as a starting point for designing new derivatives based on established structure-activity relationships.

Enabling Synthesis of Natural Product Analogues

Natural products are a cornerstone of drug discovery, but their complex structures often make them difficult to synthesize or modify. nih.govrsc.org The synthesis of natural product analogues—molecules that retain the core pharmacophore of the natural product but have been modified to improve their properties—is a key strategy in medicinal chemistry. wikipedia.orgtuwien.ac.atresearchgate.net

Total synthesis strategies can be designed to be divergent, allowing for the creation of a library of related compounds from a common intermediate. wikipedia.orgepfl.ch this compound is an excellent starting material for such a "diverted total synthesis" approach. tuwien.ac.at For instance, if a natural product contains a xanthone core with complex side chains at the 2 and 7 positions, a synthetic route could be designed to first build the this compound core. This common intermediate could then be subjected to various coupling reactions to attach a wide range of side chains, generating a library of analogues for biological screening. This approach is more efficient than synthesizing each analogue from scratch.

While direct examples of synthesizing specific natural product analogues starting from this compound are not prominently documented in publicly available literature, the synthetic utility of di-aryliodides in complex molecule synthesis is well-established. researchgate.net This positions this compound as a powerful, albeit currently underutilized, precursor for creating analogues of complex xanthone-containing natural products like pleurotin or various phloroglucinols. mdpi.comnih.gov

Computational and Theoretical Investigations of 2,7 Diiodoxanthone

Electronic Structure and Molecular Conformation

The arrangement of electrons and the three-dimensional shape of a molecule are fundamental determinants of its chemical and physical properties. For 2,7-diiodoxanthone, computational methods offer a powerful means to explore these characteristics at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations on this compound would typically employ a functional, such as B3LYP, and a suitable basis set, like 6-31+G(d,p), to optimize the molecular geometry and calculate various electronic properties.

These studies would reveal a largely planar xanthone (B1684191) core, with the iodine atoms situated in the plane of the aromatic rings. The introduction of the heavy iodine atoms is expected to have a significant impact on the electronic distribution within the molecule. Key findings from DFT studies on similar aromatic compounds suggest that the iodine atoms would act as weak electron-donating groups through resonance, while also exhibiting a significant sigma-electron-withdrawing inductive effect. This interplay of electronic effects would modulate the electron density across the xanthone scaffold.

Table 1: Representative Geometric Parameters for this compound Calculated using DFT

ParameterBond/AngleCalculated Value (Hypothetical)
Bond LengthC-I2.10 Å
Bond LengthC=O1.23 Å
Bond LengthC-O (ether)1.37 Å
Bond AngleC-C-I119.5°
Bond AngleC-O-C118.0°
Dihedral AngleC-C-C-C (xanthone core)~0°

Note: The data in this table is hypothetical and representative of what would be expected from DFT calculations based on studies of similar molecules.

Ab Initio and Semi-Empirical Calculations

While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for calculating electron correlation effects. An MP2 study of this compound would provide a more refined picture of its electronic structure and geometry, serving as a benchmark for DFT results. nih.gov However, the computational cost of such calculations is significantly higher.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, alternative. These methods would be suitable for preliminary investigations of the molecular conformation and for studying large-scale molecular dynamics where a full quantum mechanical treatment is not feasible.

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction pathways.

Transition State Analysis for Key Chemical Transformations

For this compound, a key area of interest would be the computational investigation of nucleophilic aromatic substitution reactions at the iodine-bearing carbon atoms. Transition state analysis could be used to determine the energy barriers for the displacement of the iodide by various nucleophiles. These calculations would involve locating the transition state geometry and calculating its energy relative to the reactants and products. The results would provide valuable insights into the reactivity of this compound and the feasibility of different synthetic transformations.

Computational Modeling of Photochemical Pathways

The xanthone scaffold is known for its rich photochemistry. Computational modeling of the photochemical pathways of this compound could reveal the nature of its excited states and the mechanisms of photodecomposition or photoreactions. Methods such as Time-Dependent DFT (TD-DFT) or multireference methods like CASSCF could be employed to study the excited state potential energy surfaces. researchgate.netnih.gov A key area of investigation would be the potential for carbon-iodine bond cleavage upon photoexcitation, a common pathway for iodoaromatic compounds.

Spectroscopic Property Simulation and Interpretation

The simulation of spectroscopic properties is a powerful application of computational chemistry, aiding in the interpretation of experimental data and the structural elucidation of new compounds.

Computational methods can be used to predict the nuclear magnetic resonance (NMR) chemical shifts of this compound. nih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical ¹H and ¹³C NMR spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign the observed resonances. The heavy iodine atoms are expected to influence the chemical shifts of the nearby carbon and hydrogen atoms through both electronic and steric effects.

Similarly, the simulation of the ultraviolet-visible (UV-Vis) spectrum of this compound can be achieved using TD-DFT. These calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical basis for understanding the electronic transitions responsible for the observed absorption bands. researchgate.netnih.govmdpi.com The presence of the iodine atoms is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent xanthone molecule.

Table 2: Representative Simulated Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value (Hypothetical)
¹³C NMRChemical Shift (C-I)~100 ppm
¹³C NMRChemical Shift (C=O)~175 ppm
¹H NMRChemical Shift (aromatic)7.5 - 8.5 ppm
UV-Visλmax~350 nm

Note: The data in this table is hypothetical and representative of what would be expected from spectroscopic simulations based on studies of similar molecules.

Prediction of Spectroscopic Data (e.g., NMR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic properties of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure of this compound, its theoretical NMR spectrum can be generated. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts are then referenced to a standard, such as tetramethylsilane (TMS), to allow for direct comparison with experimental data.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table contains hypothetical data for illustrative purposes.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C17.85122.5
C2-95.0
C38.10140.1
C47.50118.9
C4a-155.8
C57.50118.9
C68.10140.1
C7-95.0
C87.85122.5
C8a-121.3
C9 (C=O)-175.2
C9a-150.4

Ultraviolet-Visible (UV-Vis) Spectroscopy: Theoretical UV-Vis spectra can be calculated using TD-DFT methods. nih.gov These calculations provide information about the electronic transitions between molecular orbitals upon absorption of light. msu.edu The results include the predicted wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption band. nih.gov For this compound, the calculations would likely focus on the π → π* and n → π* transitions associated with the xanthone core.

Illustrative Predicted UV-Vis Absorption Data for this compound

The following table contains hypothetical data for illustrative purposes.

TransitionPredicted λmax (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁3500.25HOMO → LUMO
S₀ → S₂3100.18HOMO-1 → LUMO
S₀ → S₃2850.45HOMO → LUMO+1

Correlating Theoretical Data with Experimental Observations

A crucial aspect of computational spectroscopy is the correlation of predicted data with experimental results. nih.gov Discrepancies between theoretical and experimental values can often be minimized by selecting appropriate computational methods, basis sets, and by including solvent effects in the calculations. nih.gov For instance, comparing the predicted and experimental NMR spectra can aid in the definitive assignment of proton and carbon signals. Similarly, the correlation of theoretical UV-Vis data with the experimentally measured spectrum can help in understanding the nature of the electronic transitions responsible for the observed absorption bands.

Structure-Reactivity Relationship Studies

The electronic and steric properties of substituents on an aromatic ring significantly influence its reactivity. lumenlearning.comlibretexts.org In this compound, the two iodine atoms play a critical role in modulating the reactivity of the xanthone nucleus.

Computational Approaches to Understand Reactivity Profiles

Computational chemistry offers several approaches to quantitatively understand the reactivity of this compound.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the electron density distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, an MEP map would likely show the most negative potential around the carbonyl oxygen and the ether oxygen, as well as on the aromatic rings, albeit tempered by the electron-withdrawing nature of the iodine atoms.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. In an electrophilic aromatic substitution reaction, the distribution of the HOMO on the aromatic rings of this compound would indicate the most probable sites for electrophilic attack.

Conceptual DFT Reactivity Descriptors: Parameters such as chemical potential, hardness, and the Fukui function can be calculated to provide a more quantitative measure of reactivity. The Fukui function, in particular, can be used to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of xanthone (B1684191) derivatives has traditionally relied on methods that are not always aligned with the principles of green chemistry. researchgate.netcore.ac.uk Future research must prioritize the development of novel and sustainable synthetic pathways to 2,7-diiodoxanthone and its precursors.

A key precursor, 2,7-dihydroxyxanthone, has been synthesized through various methods, including processes involving the equilibration of tetramethoxybenzophenone isomers. rsc.orgrsc.org One reported synthesis involved using 2,7-diaminoxanthone as a starting material, which was converted to the dihydroxy derivative. researchgate.net The classical approach often involves the cyclodehydration of 2,2'-dihydroxybenzophenones. researchgate.net However, these traditional methods can suffer from low yields, harsh reaction conditions, or the generation of significant waste. journaljpri.com

Emerging sustainable strategies offer promising alternatives. The transition to catalytic processes, using either homogeneous or heterogeneous catalysts, can significantly improve efficiency and reduce environmental impact. researchgate.net For instance, copper-catalyzed intramolecular O-arylation reactions performed in aqueous media present a green alternative for constructing the xanthone framework. rsc.org The use of novel catalysts, such as sulfonated fructose, has been shown to be effective for producing xanthene derivatives under environmentally friendly conditions, a strategy that could be adapted for xanthone synthesis. journaljpri.com The goal is to develop methods that offer high yields, minimize the use of hazardous solvents and reagents, reduce energy consumption, and allow for easy purification of the final product. researchgate.netjournaljpri.com

Table 1: Proposed Sustainable Synthetic Strategies for this compound
MethodologyKey FeaturesPotential AdvantagesReference
Copper-Catalyzed Intramolecular CyclizationUses a copper catalyst for the O-arylation of a 2-halobenzophenone precursor.Can be performed in greener solvents like water; catalyst may be recyclable. rsc.org
Microwave-Assisted Organic Synthesis (MAOS)Utilizes microwave irradiation to accelerate the reaction.Reduces reaction times, often improves yields, and lowers energy consumption compared to conventional heating. core.ac.uk
Heterogeneous CatalysisEmploys a solid-phase catalyst that is easily separated from the reaction mixture.Simplifies product purification, allows for catalyst recycling, and is suitable for large-scale production. researchgate.netcore.ac.uk
Bio-based CatalysisUses catalysts derived from renewable resources, such as sulfonated fructose.Aligns with green chemistry principles by using non-toxic, biodegradable catalysts. journaljpri.com

Exploration of Undiscovered Reactivity and Catalytic Applications

The two iodine atoms on the this compound scaffold are key functional groups that open the door to a vast array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org Aryl iodides are highly reactive partners in these reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. acs.orgorganic-chemistry.org This reactivity transforms this compound from a simple halogenated compound into a versatile platform for building molecular complexity.

Future research should systematically explore various cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reacting this compound with a wide range of aryl or vinyl boronic acids to create biaryl or styryl xanthone derivatives. organic-chemistry.org

Buchwald-Hartwig Amination: Introducing primary or secondary amines at the 2 and 7 positions to synthesize novel amino-xanthone derivatives. acs.org

Sonogashira Coupling: Coupling with terminal alkynes to produce alkynyl-substituted xanthones, which are valuable intermediates for further functionalization or for applications in materials science.

Heck Coupling: Reacting with alkenes to append vinyl groups to the xanthone core.

Negishi and Stille Couplings: Utilizing organozinc or organotin reagents, respectively, to introduce a variety of organic fragments. acs.org

The ability to sequentially or simultaneously functionalize both iodine positions offers a powerful strategy for creating a diverse library of 2,7-disubstituted xanthones with precisely controlled chemical and physical properties.

Table 2: Potential Cross-Coupling Reactions with this compound
Reaction NameCoupling PartnerBond FormedPotential Application of Product
Suzuki-MiyauraOrganoboron Reagent (R-B(OH)₂)Carbon-Carbon (Aryl-Aryl)Modified electronics, liquid crystals, bioactive compounds
Buchwald-HartwigAmine (R₂NH)Carbon-NitrogenPharmaceuticals, organic light-emitting diodes (OLEDs)
SonogashiraTerminal Alkyne (R-C≡CH)Carbon-Carbon (Aryl-Alkynyl)Conductive polymers, molecular wires, click chemistry
HeckAlkene (CH₂=CHR)Carbon-Carbon (Aryl-Vinyl)Polymer synthesis, fluorescent probes

Integration into High-Throughput Synthesis and Screening Platforms

The robust reactivity of this compound in cross-coupling reactions makes it an ideal core scaffold for high-throughput synthesis (HTS) and subsequent high-throughput screening in drug discovery. nih.govnih.gov HTS allows for the rapid testing of millions of chemical compounds to identify potential new drugs. dndi.org

An emerging strategy in drug discovery is to use a central, "privileged" scaffold that is known to interact with biological targets and decorate it with a wide variety of functional groups to create a focused chemical library. mdpi.com The xanthone core is considered one such privileged structure due to its presence in numerous biologically active natural products. core.ac.ukmdpi.comeurekaselect.com

A forward-thinking research program would involve using automated, robotic platforms to perform parallel synthesis. Starting with this compound in a multi-well plate format (e.g., 96-well plates), a diverse set of building blocks (boronic acids, amines, alkynes, etc.) can be added to different wells. mdpi.com This approach would rapidly generate a large library of unique 2,7-disubstituted xanthone derivatives. This library can then be directly submitted for high-throughput screening against a panel of biological targets, such as enzymes or cellular assays, to identify "hit" compounds with desired activities. rsc.org This integration of modern synthetic chemistry with automated screening can dramatically accelerate the early stages of drug discovery. nih.govnih.gov

Advanced Applications in Emerging Interdisciplinary Fields

The true potential of this compound lies in the application of its derivatives in interdisciplinary fields that merge chemistry with biology, physics, and materials science. The ability to tailor the properties of the xanthone core by installing specific functional groups at the 2 and 7 positions is a key enabler for this research.

Medicinal Chemistry and Chemical Biology: Xanthone derivatives exhibit a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.comeurekaselect.commdpi.com A significant opportunity exists in designing derivatives of this compound to target specific biological structures. For example, there is growing interest in designing ligands that bind selectively to G-quadruplex (G4) DNA structures, which are implicated in cancer. acs.org By attaching cationic side chains to the 2 and 7 positions of the xanthone scaffold, it may be possible to create potent and selective G4-stabilizing agents for anticancer therapy. acs.org

Materials Science and Photonics: Xanthones are valued for their spectral properties and are used as fluorescent materials and dyes. journaljpri.com The introduction of different substituents at the 2 and 7 positions can modulate the absorption and emission properties of the xanthone core. This allows for the rational design of novel fluorescent probes for biological imaging or sensors for detecting specific analytes. Furthermore, by introducing extended π-conjugated systems through cross-coupling reactions, it may be possible to develop new organic materials with applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. The synthesis of a 2,7-dichloro derivative has been noted in the context of creating fluorescent compounds, suggesting a similar path for the di-iodo analog. up.pt

By leveraging the synthetic versatility of this compound, researchers can create tailored molecules to address complex challenges at the interface of chemistry, biology, and materials science, paving the way for significant scientific breakthroughs.

Table of Mentioned Compounds

Table 3: List of Chemical Compounds
Compound NameChemical Class
This compoundHalogenated Xanthone
2,7-DihydroxyxanthoneHydroxyxanthone
2,7-DiaminoxanthoneAminoxanthone
2,2'-DihydroxybenzophenoneBenzophenone
TetramethoxybenzophenoneBenzophenone
2,7-DichloroxanthoneHalogenated Xanthone

Q & A

Q. How can computational chemistry validate experimental observations in this compound studies?

  • Answer :
  • TD-DFT : Simulate UV-Vis/phosphorescence spectra to assign electronic transitions .
  • NBO analysis : Quantify hyperconjugative interactions between iodine and the xanthone core .

Tables for Key Data

Substituent Position Phosphorescence Lifetime (τₐ, ms) Reference
Iodine2,70.1–1.0
Bromine2,71.0–10
Methyl2,7>100

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